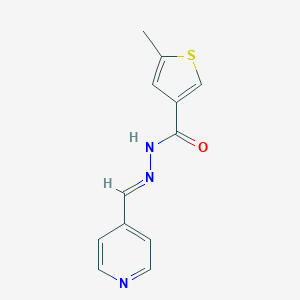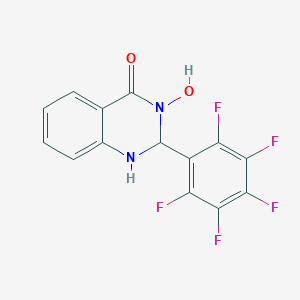
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a derivative of quinazoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is its potent anti-cancer properties. This makes it a valuable compound for studying cancer therapy. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.
Orientations Futures
There are several future directions for the study of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to study its potential use in treating other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves several steps. The first step is the preparation of 2-(pentafluorophenyl)aniline, which is achieved by reacting pentafluorobenzonitrile with aniline in the presence of a palladium catalyst. The resulting product is then reacted with ethyl glyoxylate in the presence of a base to form the intermediate 3-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. Finally, this intermediate is treated with sodium borohydride to form 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Applications De Recherche Scientifique
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potent anti-cancer properties and has been studied extensively for its potential use in cancer therapy. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFANHCDNJQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
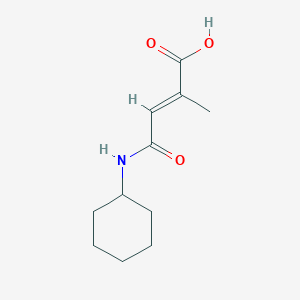
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)
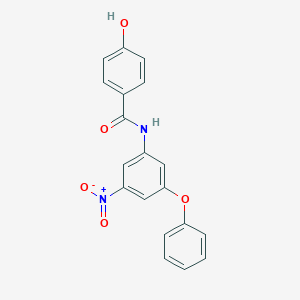
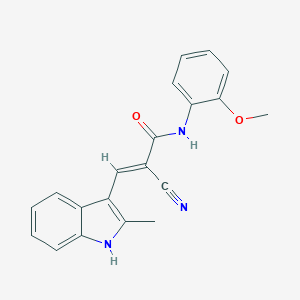
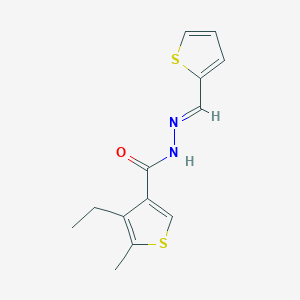

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)
